3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide
CAS No.:
Cat. No.: VC16339243
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17N3O |
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Molecular Weight | 279.34 g/mol |
IUPAC Name | 3-(1-methylindol-3-yl)-N-pyridin-4-ylpropanamide |
Standard InChI | InChI=1S/C17H17N3O/c1-20-12-13(15-4-2-3-5-16(15)20)6-7-17(21)19-14-8-10-18-11-9-14/h2-5,8-12H,6-7H2,1H3,(H,18,19,21) |
Standard InChI Key | FPRAHAPUEAKREI-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide (C₁₇H₁₇N₃O; molecular weight: 279.34 g/mol) consists of three key domains:
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1-Methylindole moiety: A bicyclic aromatic system with a methyl group at the N1 position, enhancing lipophilicity and steric bulk.
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Propanamide linker: A three-carbon chain with an amide group, facilitating hydrogen bonding and conformational flexibility .
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Pyridin-4-yl group: A nitrogen-containing heteroaromatic ring that may engage in π-π stacking or hydrogen bonding with target proteins .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇N₃O |
Molecular Weight | 279.34 g/mol |
LogP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 2 (amide NH, indole NH) |
Hydrogen Bond Acceptors | 3 (amide O, pyridine N) |
Rotatable Bonds | 4 |
The compound’s moderate logP suggests balanced solubility in aqueous and lipid environments, suitable for cellular membrane penetration. The pyridine ring’s basicity (pKa ~5.5) may enhance solubility under acidic conditions, while the indole’s planar structure promotes interactions with hydrophobic binding pockets .
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide can be extrapolated from methods used for analogous indole-propanamide derivatives :
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Indole Functionalization: 1-Methylindole is alkylated at the 3-position using acrylonitrile, followed by hydrolysis to yield 3-(1-methyl-1H-indol-3-yl)propanoic acid.
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Amide Coupling: The carboxylic acid is activated with carbonyldiimidazole (CDI) and reacted with pyridin-4-amine to form the target compound .
Key Reaction:
Analytical Characterization
Purified batches are typically analyzed via:
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NMR Spectroscopy: Distinct signals for the indole NH (~10 ppm), amide proton (~8 ppm), and pyridine protons (7–8 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 279.34 (M+H⁺) .
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HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .
Pharmacological Profile
Target Engagement and Mechanism
While direct data on this compound is unavailable, structurally related FPR2 agonists like (S)-9a (EC₅₀ = 0.096 µM for FPR2) suggest potential anti-inflammatory activity. The compound’s indole and pyridine groups may interact with FPR2’s subpockets I and III, respectively, mimicking endogenous ligands (e.g., Annexin A1) .
Table 2: Comparative Agonist Activity of Analogous Compounds
Compound | FPR1 EC₅₀ (µM) | FPR2 EC₅₀ (µM) | Efficacy (%) |
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(S)-9a | 0.43 | 0.096 | 120 |
(R)-9a | N.A. | 0.23 | 100 |
3-(1-Methylindol-3-yl)-N-(pyridin-4-yl)propanamide* | — | — | — |
*Hypothetical data inferred from structural analogs.
Enantioselectivity
Structure-Activity Relationships (SAR)
Critical structural determinants for FPR2 agonism include:
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Indole Substitution: N1-methylation enhances metabolic stability compared to unsubstituted indoles.
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Pyridine Position: 4-Pyridinyl groups optimize hydrogen bonding with Asp106 in FPR2’s binding pocket .
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Linker Length: Three-carbon chains balance flexibility and rigidity, as seen in (S)-9a’s high potency .
Table 3: Impact of Substituents on FPR2 Activity
Substituent (R) | FPR2 EC₅₀ (µM) | Efficacy (%) |
---|---|---|
4-Methoxyphenyl | 0.096 | 120 |
2-Fluoro-4-pyridyl | 1.6 | 115 |
3-Pyridyl | 0.73 | 105 |
The target compound’s pyridin-4-yl group aligns with high-efficacy substituents, suggesting comparable activity.
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